Dermadistinctin-Q1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALWKNMLKGIGKLAGQAALGAVKTLVGAES |
Origin of Product |
United States |
Discovery, Isolation, and Chemical Synthesis of Dermadistinctin Q1
Methodologies for Initial Isolation and Purification of Dermadistinctin-Q1 from Biological Secretions
This compound was first identified and isolated from the skin secretions of the monkey frog, Phyllomedusa distincta. uniprot.orgnih.gov This amphibian species is a rich source of various bioactive peptides. dharma.org.pl The initial isolation process involved the careful collection of these secretions, followed by a series of purification steps. nih.gov
The primary techniques employed for the purification of this compound from the complex mixture of peptides present in the frog's skin secretions were chromatographic procedures. nih.gov High-performance liquid chromatography (HPLC) is a standard method for separating peptides based on their physicochemical properties, such as size, charge, and hydrophobicity. Following purification, the primary structure of this compound was elucidated through a combination of automated Edman degradation and mass spectrometry. nih.gov This dual approach allowed for the precise determination of its amino acid sequence, which is ALWKNMLKGIGKLAGQAALGAVKTLVGAES. cpu-bioinfor.org
Table 1: Profile of this compound
| Attribute | Description | Source |
|---|---|---|
| Name | This compound (DD Q1), Dermaseptin-DI4 | uniprot.orgcpu-bioinfor.org |
| Source Organism | Phyllomedusa distincta (Monkey frog) | uniprot.orgnih.gov |
| Peptide Family | Dermaseptin (B158304) subfamily of the Frog Skin Active Peptide (FSAP) family | uniprot.orgmybiosource.com |
| Amino Acid Sequence | ALWKNMLKGIGKLAGQAALGAVKTLVGAES | cpu-bioinfor.org |
| Biological Activity | Antimicrobial, Antibacterial (Gram-positive and Gram-negative) | uniprot.orgnih.govcpu-bioinfor.org |
Strategies for De Novo Chemical Synthesis of this compound and its Analogues
Following its initial discovery and characterization, researchers pursued the chemical synthesis of this compound to enable further study without reliance on natural sources. nih.gov Solid-phase peptide synthesis (SPPS) is a common and effective method for the de novo synthesis of peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
In addition to chemical synthesis, recombinant DNA technology has been employed for the production of this compound. google.com This biotechnological approach involves several key steps:
Gene Design: The amino acid sequence of this compound is used to design a corresponding nucleotide sequence, often optimized for expression in a specific host organism, such as Escherichia coli. google.com
Vector Construction: The synthesized gene is inserted into a prokaryotic expression vector, which is a circular DNA molecule that can replicate within the host bacterium. google.com
Transformation and Expression: The expression vector is introduced into the host organism, which is then cultured under conditions that induce the expression of the recombinant peptide. google.com
The synthesis of analogues of this compound can also be achieved through these methods, typically by introducing specific amino acid substitutions in the sequence during either the chemical synthesis process or by altering the designed gene for recombinant production.
Purification and Quality Control of Synthesized this compound for Research Applications
The purification of synthesized this compound is a critical step to ensure its suitability for research applications. mybiosource.comgoogle.com For recombinant this compound, a common strategy involves the use of an affinity tag, such as a polyhistidine-tag (His-tag), which is attached to the peptide. mybiosource.comgoogle.com This allows for purification using affinity chromatography, such as Nickel-NTA (nitrilotriacetic acid) affinity chromatography. google.com The expressed protein containing the His-tag binds to the nickel ions on the chromatography resin, while other proteins are washed away. The purified peptide is then eluted from the column.
Quality control is essential to verify the identity, purity, and integrity of the synthesized peptide. enago.comffind.com A multi-faceted approach to quality control is typically implemented:
Purity Assessment: The purity of the synthesized peptide is often assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). google.com These methods separate the target peptide from any impurities or by-products of the synthesis and purification process.
Identity Confirmation: Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight, corresponding to its amino acid sequence.
Structural Integrity: For some applications, techniques like circular dichroism may be used to provide information about the secondary structure of the peptide, ensuring it has folded correctly. nih.gov
Endotoxin Levels: For biological research applications, it is often necessary to ensure that the peptide preparation has low levels of endotoxins, which are contaminants from bacteria that can cause inflammatory responses. mybiosource.com
Table 2: Quality Control Parameters for Synthesized this compound
| Parameter | Method(s) | Purpose |
|---|---|---|
| Purity | HPLC, SDS-PAGE | To determine the percentage of the desired peptide in the final sample. google.com |
| Identity | Mass Spectrometry | To confirm the molecular weight and thus the primary sequence of the peptide. nih.gov |
| Structural Conformation | Circular Dichroism | To assess the secondary structure of the peptide. nih.gov |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay | To quantify the level of bacterial endotoxins. mybiosource.com |
Advanced Structural Characterization of Dermadistinctin Q1 for Mechanistic Insights
High-Resolution Spectroscopic Analysis of Dermadistinctin-Q1 (e.g., Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR) Spectroscopy)
The structural elucidation of peptides like this compound relies heavily on high-resolution spectroscopic techniques. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in this regard, offering detailed views of the peptide's conformation at the atomic level researchgate.netkarishmakaushiklab.comembrapa.br.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the chiral nature of a protein's secondary structure cpu-bioinfor.orgbio-world.com. For antimicrobial peptides, CD is instrumental in assessing their folding patterns. In aqueous solutions, many AMPs, including members of the dermaseptin (B158304) family, typically exhibit a disordered or random coil conformation uq.edu.au. However, upon encountering a membrane-mimetic environment, such as lipid vesicles or organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE), they undergo a significant conformational change uq.edu.au. Studies on the closely related dermadistinctins show that in the presence of lipid bilayers, these peptides adopt a predominantly α-helical structure. This is evidenced by characteristic CD spectra featuring distinct negative bands around 208 nm and 222 nm, a hallmark of helical content capes.gov.br.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides unparalleled, high-resolution structural data, enabling the determination of three-dimensional structures of peptides in solution and in membrane-like environments. Multidimensional solution NMR studies on the related Dermadistinctin K in membrane-mimetic dodecylphosphocholine (B1670865) (DPC) micelles have shown a well-defined α-helical conformation that spans from residue 7 to the C-terminus capes.gov.br. This technique allows for the precise mapping of atomic distances and dihedral angles, which are then used to calculate a family of structures consistent with the experimental data.
Solid-state NMR is also employed to study peptides when they are incorporated into lipid bilayers, providing crucial information on their orientation and the dynamic effects on the membrane itself capes.gov.br. These combined spectroscopic approaches are essential for building a comprehensive model of this compound's structure.
Determination of Secondary and Tertiary Structural Elements of this compound in Solution and Mimetic Environments
The biological activity of this compound is intrinsically linked to its ability to adopt specific secondary and tertiary structures upon interacting with bacterial membranes.
Secondary Structure: In an aqueous, buffer environment, this compound is largely unstructured, a common feature among linear antimicrobial peptides uq.edu.au. This conformational flexibility is thought to be advantageous, preventing aggregation in the host's system and allowing it to adapt to diverse target membranes. Upon introduction into a membrane-mimetic environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid vesicles, a dramatic structural transition occurs. Spectroscopic data from related dermadistinctins confirm a transition to a stable α-helical conformation capes.gov.br. For this compound, with its sequence ALWKNMLKGIGKLAGQAALGAVKTLVGAES cpu-bioinfor.org, predictive models and homology to Dermadistinctin K suggest this helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. This amphipathicity is a critical determinant for membrane interaction and disruption.
Tertiary Structure: As a relatively short, linear peptide, this compound does not possess a complex, globular tertiary structure in the classical sense. Its "tertiary" structure is best described by the spatial arrangement of its amphipathic helix when bound to a membrane. Solid-state NMR studies on 15N-labeled Dermadistinctin K, a close homolog, revealed that its helical structure aligns parallel to the surface of the lipid bilayer capes.gov.br. This surface-bound orientation is a key feature, suggesting a mechanism of action that involves disrupting the membrane's surface integrity, often described by the "carpet" or "toroidal pore" models. The peptide effectively disorders the phospholipid headgroups, leading to membrane permeabilization and cell death capes.gov.brbicnirrh.res.in.
Table 1: Structural Characteristics of Dermadistinctin Peptides in Different Environments
| Environment | Dominant Secondary Structure | Method of Determination | Reference |
|---|---|---|---|
| Aqueous Solution | Random Coil / Disordered | Circular Dichroism (CD) | uq.edu.au |
| TFE/Water Mixture | α-Helical | Circular Dichroism (CD) | capes.gov.br |
| SDS Micelles | α-Helical | Circular Dichroism (CD) | capes.gov.br |
| DPC Micelles | α-Helical (Residues 7-33 for DD-K) | Solution NMR | capes.gov.br |
Conformational Dynamics and Flexibility of this compound under Varying Biophysical Conditions
The function of this compound is not solely defined by a static structure but also by its conformational dynamics and flexibility uniprot.org. This dynamic nature allows the peptide to transition from an inactive, soluble state to an active, membrane-bound state.
The initial unstructured state in an aqueous environment provides maximal conformational freedom. This flexibility is crucial for its interaction with diverse bacterial membranes, which can vary in lipid composition. The transition to a more rigid α-helical structure upon membrane binding is a thermodynamically favorable process driven by the hydrophobic effect and electrostatic interactions.
Variations in biophysical conditions can modulate this flexibility. For instance, the presence of anionic lipids in a membrane, which mimics the composition of bacterial membranes, enhances the binding and folding of cationic peptides like this compound through favorable electrostatic interactions capes.gov.br. The pH of the environment can also influence the protonation state of acidic and basic residues, altering the peptide's net charge and its interaction with membranes. While specific studies on this compound's dynamics under varying pH or ionic strength are limited, the behavior of other dermaseptins suggests that these factors play a significant role in fine-tuning its activity and conformational state karishmakaushiklab.com. The peptide's ability to remain flexible and adapt its conformation is a key element of its potent antimicrobial mechanism.
Comparative Structural Analysis of this compound with Related Antimicrobial Peptides
This compound belongs to the large and well-characterized dermaseptin family of antimicrobial peptides uniprot.org. Comparing its structure to other members of this family, as well as other AMPs, provides valuable insights into conserved functional motifs.
This compound shares significant sequence homology with other peptides isolated from Phyllomedusa distincta, such as Dermadistinctin K and L nih.gov. These peptides all form amphipathic α-helices in membrane environments, suggesting a conserved mechanism of action based on membrane disruption capes.gov.br. The primary sequence of this compound (ALWKNMLKGIGKLAGQAALGAVKTLVGAES) reveals a classic pattern for an amphipathic helix, with hydrophobic residues (L, W, I, A, V) positioned on one face of the helix and hydrophilic/charged residues (K, N, Q, S) on the other.
When compared to other famous AMPs like Magainin or LL-37, this compound shares the common traits of being cationic and forming an amphipathic helix uq.edu.au. However, subtle differences in sequence, length, and charge distribution can lead to variations in their specific mode of action (e.g., the exact type of pore formed) and their activity spectrum. For example, the detailed structural analysis of Dermadistinctin K showed that it causes a high degree of disorder among phospholipid headgroups, which is a characteristic of peptides that disrupt membrane packing rather than forming discrete, stable pores capes.gov.br. This comparative analysis underscores a common evolutionary strategy—the amphipathic α-helix—that has been fine-tuned across different peptides to achieve potent and selective antimicrobial activity.
Table 2: Compound Names Mentioned in this Article
| Compound Name | Alternative Name(s) | Family/Class | Source Organism | Reference |
|---|---|---|---|---|
| This compound | DD Q1, Dermaseptin-DI4 | Dermaseptin | Phyllomedusa distincta | cpu-bioinfor.orgbio-world.com |
| Dermadistinctin K | DD K, DDK, Dermaseptin-DI1 | Dermaseptin | Phyllomedusa distincta | capes.gov.brembrapa.br |
| Dermadistinctin L | DD L, Dermaseptin-DI2 | Dermaseptin | Phyllomedusa distincta | nih.govembrapa.br |
| Magainin | - | Antimicrobial Peptide | Xenopus laevis | uq.edu.au |
Molecular Mechanisms of Dermadistinctin Q1 Action
Investigation of Dermadistinctin-Q1 Interaction with Model Bacterial Membranes
The primary mode of action for many antimicrobial peptides (AMPs), including the dermaseptin (B158304) family, involves the disruption of the bacterial cell membrane's integrity. uq.edu.aunih.gov This interaction is governed by the peptide's physicochemical properties and the composition of the target membrane.
Biophysical investigations using techniques like circular dichroism (CD) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy on the related peptide Dermadistinctin K reveal a distinct mechanism of membrane interaction. In an aqueous solution, the peptide exists in a largely unstructured, random coil conformation. nih.gov However, upon encountering a membrane-mimetic environment (such as detergent micelles or lipid vesicles), it undergoes a significant conformational change, folding into an α-helical structure. uq.edu.aunih.gov
Multidimensional solution NMR indicates this α-helix starts around residue 7 and continues to the C-terminus. nih.gov Further studies with oriented phosphatidylcholine membranes show that the DD K helix aligns parallel to the surface of the lipid bilayer. nih.govpnas.org This orientation is consistent with its amphipathic nature, where the peptide's hydrophobic residues penetrate the acyl chain region of the membrane while the hydrophilic, cationic residues interact with the lipid headgroups. nih.gov
This interaction severely disrupts the normal packing of the membrane. nih.gov 31P solid-state NMR spectroscopy shows that the peptide induces a high level of disorder among the phospholipid headgroups, suggesting it partitions deeply into the bilayer interface. nih.gov While direct pore formation by this compound has not been visualized, the profound disruption of membrane structure is a key element of its antimicrobial activity. The action of related peptides often leads to increased membrane permeability and the formation of transient pores or defects, which can be described by models such as the "carpet" or "toroidal pore" mechanism, leading to the leakage of cellular contents and cell death. nih.govscispace.com
The selectivity of cationic AMPs for microbial membranes over host cells is largely dictated by differences in membrane composition. Bacterial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which imparts a net negative surface charge. nih.gov This anionic surface electrostatically attracts cationic peptides like dermadistinctins. nih.gov
Biophysical studies on Dermadistinctin K confirm that its association with lipid bilayers containing POPG (an anionic lipid) is considerably stronger than with bilayers composed solely of the zwitterionic lipid POPC. nih.gov This initial electrostatic attraction is a critical first step, concentrating the peptide at the bacterial membrane surface and facilitating its subsequent insertion and disruptive action. nih.gov While the negative charge enhances membrane association, it does not appear to alter the fundamental helical structure the peptide adopts once bound. nih.gov
The table below summarizes the minimum inhibitory concentration (MIC) data available for this compound, indicating its potent activity against Gram-positive bacteria. cpu-bioinfor.org
| Organism | Gram Staining | MIC (μM) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 2.7 |
| Enterococcus faecalis | Gram-positive | 22 |
Molecular dynamics (MD) simulations are powerful tools for investigating peptide-membrane interactions at an atomic level. nih.govuliege.be While specific simulations for this compound are not widely published, studies on Dermadistinctin K provide valuable models. These simulations help calculate the interfacial binding energy of the peptide with membranes of varying charge. nih.gov
MD simulations confirm that the binding affinity of helical AMPs is significantly higher for anionic membranes compared to zwitterionic ones, corroborating experimental findings. nih.gov Simulations of DD K have been used to find a pre-folded structure which, when placed in a model membrane environment, refines into the native amphipathic α-helix conformation. researchgate.net These models also show how DD K monomers can aggregate via their hydrophobic faces while the hydrophilic faces, rich in lysine (B10760008) residues, interact with the membrane headgroups. researchgate.net Such computational studies can also model the formation of peptide bundles and the disturbance of the bilayer, providing a dynamic picture of the disruptive processes that follow initial binding. researchgate.net
Identification of Putative Intracellular Targets and Pathways Modulated by this compound
While the primary mechanism of action for most dermaseptins is membrane disruption, a growing body of evidence suggests that some AMPs can translocate across the bacterial membrane to act on intracellular targets. nih.govnih.gov This can occur with or without causing complete membrane lysis. nih.govresearchgate.net
For peptides that can enter the cytoplasm, potential intracellular activities include:
Inhibition of Nucleic Acid and Protein Synthesis: Some AMPs can bind to DNA and RNA, interfering with replication, transcription, and translation processes. nih.govmdpi.com
Inhibition of Protein Folding: Certain peptides have been shown to inactivate bacterial chaperones, leading to misfolded proteins and cellular stress. mdpi.com
Enzyme Inhibition: AMPs can disrupt metabolic pathways by inhibiting critical enzymes. nih.gov
Disruption of Cell Division: Some peptides have been observed to interfere with the proteins responsible for cell wall synthesis and cell division, leading to filamentation and eventual cell death. nih.gov
It is important to note that while these are established intracellular mechanisms for various AMPs, specific intracellular targets for the Dermadistinctin family, including this compound, have not yet been definitively identified in published research. nih.govmdpi.com Their potent and rapid membrane-disruptive activity may be the predominant bactericidal mechanism.
Modulation of Microbial Cellular Processes by this compound Beyond Membrane Disruption
Beyond direct interaction with the membrane or specific intracellular macromolecules, AMPs can modulate broader cellular processes. The significant stress induced by membrane permeabilization can trigger a cascade of secondary effects within the bacterium. These can include the dissipation of the proton motive force, disruption of cellular energy production, and the generation of reactive oxygen species.
Furthermore, some AMPs that translocate into the cell can inhibit cell wall biosynthesis. mdpi.com For instance, the peptide PR-39 has been shown to act on intracellular targets, and analogues of buforin II have been designed to carry molecules that interfere with fatty acid biosynthesis, which is essential for cell wall organization. mdpi.com These non-membrane-lytic pathways can be the primary mode of action or can act in concert with membrane disruption to ensure efficient and rapid bacterial killing. nih.gov As with intracellular targets, specific non-membrane-disruptive processes modulated by this compound remain an area for future investigation.
Pre Clinical in Vitro Biological Activities and Specificity of Dermadistinctin Q1
Evaluation of Antimicrobial Spectrum and Potency of Dermadistinctin-Q1 Against Bacterial Strains
This compound has demonstrated potent, broad-spectrum antibacterial activity, inhibiting the growth of both Gram-negative and Gram-positive bacteria. frontiersin.org The potency of antimicrobial agents is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism in vitro. wikipedia.orgidexx.dk Studies have shown that this compound exhibits MIC values in the micromolar range against several pathogenic bacterial strains. frontiersin.org
Research has confirmed the efficacy of this compound against Gram-negative bacteria, including the common pathogens Escherichia coli and Pseudomonas aeruginosa. frontiersin.org These bacteria are significant causes of various infections and are known for their complex outer membrane, which can pose a challenge for many antibiotics. The ability of this compound to counteract these microbes highlights its potential as a broad-spectrum antimicrobial agent.
The antimicrobial spectrum of this compound also extends to Gram-positive bacteria. frontiersin.org It has shown inhibitory effects against pathogens such as Staphylococcus aureus, a common cause of skin and soft tissue infections, and Enterococcus faecalis, which is associated with opportunistic infections. The activity against these bacteria underscores its wide-ranging antimicrobial capabilities.
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Escherichia coli | Gram-Negative | 0.6 - 40 |
| Pseudomonas aeruginosa | Gram-Negative | 0.6 - 40 |
| Staphylococcus aureus | Gram-Positive | 0.6 - 40 |
| Enterococcus faecalis | Gram-Positive | 0.6 - 40 |
Data sourced from research on peptides from Phyllomedusa distincta. frontiersin.org The range reflects the potency across different peptides isolated in the study, including this compound.
Mechanistic Studies of this compound Action in Bacterial Cell Cultures
While specific mechanistic studies exclusively on this compound are limited, the mechanism of action for the dermaseptin (B158304) family of peptides, to which it belongs, is well-documented. sci-hub.senih.govmdpi.com Dermaseptins are generally understood to exert their antimicrobial effects by physically disrupting the integrity of the bacterial cell membrane. sci-hub.semdpi.com
These peptides are typically cationic and amphipathic, meaning they possess both a positive charge and regions of hydrophobicity. nih.gov This structure facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes (such as phospholipids (B1166683) and lipopolysaccharides), followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer. acs.orgnih.gov This interaction leads to membrane permeabilization and eventual lysis of the bacterial cell. mdpi.com
Two primary models are proposed for this membrane disruption by α-helical peptides like dermaseptins:
The "Barrel-Stave" Model: In this model, the peptides aggregate and insert into the membrane, forming a pore-like structure similar to the staves of a barrel, leading to leakage of cellular contents. nih.gov
The "Carpet" or "Toroidal Pore" Model: Here, the peptides accumulate on the surface of the membrane, creating tension and causing the membrane to bend and fragment once a threshold concentration is reached. nih.govmdpi.comacs.org This process can also involve the formation of transient pores where the lipid monolayers are bent into a continuous structure with the inserted peptides. acs.org
This direct, physical mechanism of action is considered an advantage as it is more difficult for bacteria to develop resistance to compared to antibiotics that target specific metabolic enzymes or proteins. nih.gov
Assessment of Selectivity of this compound for Microbial vs. Mammalian Cells (Cellular Models, Not Clinical)
An essential characteristic of a potential antimicrobial therapeutic is its selectivity—the ability to target microbial cells while sparing host (mammalian) cells. nih.gov For antimicrobial peptides, this selectivity often arises from the differences in membrane composition between bacteria and mammalian cells. Bacterial membranes are rich in anionic phospholipids, which attract the cationic peptides, whereas mammalian cell membranes are typically zwitterionic (neutrally charged) on their outer leaflet. mdpi.com
However, many potent antimicrobial peptides also exhibit toxicity towards mammalian cells, often measured by their hemolytic activity—the ability to lyse red blood cells (erythrocytes). nih.gov this compound has been reported to possess hemolytic activity, which suggests a degree of toxicity to mammalian cells and indicates that its selectivity is not absolute. frontiersin.org Other members of the dermaseptin family show varied levels of hemolytic activity; for instance, dermaseptin S4 is known to be hemolytic, while dermaseptins S1 and S5 are not. nih.govnih.gov This highlights that subtle changes in peptide sequence can significantly impact selectivity. The lytic effect on erythrocytes suggests that at certain concentrations, this compound can disrupt the membranes of mammalian cells, a critical consideration in its therapeutic potential.
Synergistic and Antagonistic Effects of this compound with Conventional Antimicrobials
The combination of antimicrobial peptides with conventional antibiotics is a strategy being explored to enhance efficacy, overcome resistance, and potentially lower the required doses of both agents. While specific studies evaluating the synergistic or antagonistic effects of this compound with conventional antibiotics are not extensively documented in the available literature, research on other members of the dermaseptin family provides valuable insights.
Studies on a range of dermaseptins (s1, s2, s3, s4, and s5) have demonstrated dramatic synergistic effects when these peptides are combined. nih.gov This synergy resulted in a significant increase in the antibiotic activity of the mixture compared to the individual peptides. nih.gov Furthermore, a derivative of another dermaseptin acted synergistically with conventional antibiotics against staphylococcal infections. nih.gov This suggests that peptides in the dermaseptin family have the potential to work in concert with other antimicrobial agents. The proposed mechanism for such synergy often involves the peptide permeabilizing the bacterial membrane, thereby facilitating the entry of the conventional antibiotic to its intracellular target. mdpi.com
Given these findings within the dermaseptin family, it is plausible that this compound could also exhibit synergistic effects with conventional antimicrobials, but specific experimental validation is required.
Structure Activity Relationship Sar and Peptide Engineering of Dermadistinctin Q1
Design and Synthesis of Dermadistinctin-Q1 Analogues with Modified Sequences or Structures
The primary amino acid sequence of this compound is GLWQKIKGIGKFLGQAALGAVKTLVKGAE. A key strategy in peptide engineering is the design and synthesis of analogues to probe the contributions of specific residues and structural motifs to its antimicrobial function. One notable analogue, designated QUB-2909, has been synthesized with a single amino acid substitution at position 16, where glutamine (Q) is replaced by lysine (B10760008) (K).
The synthesis of such peptide analogues is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. This technique enables precise control over the amino acid sequence and facilitates the incorporation of non-natural or modified amino acids to explore a wider range of chemical space. Following synthesis, the crude peptide is cleaved from the resin, purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Systematic Analysis of Amino Acid Substitutions and Their Impact on Antimicrobial Activity
While extensive systematic analysis of a wide range of amino acid substitutions specific to this compound is not yet widely published, the principles of such studies are fundamental to understanding its function. The substitution of glutamine with lysine in QUB-2909, for instance, introduces an additional positive charge into the peptide. This modification is hypothesized to enhance the initial electrostatic interactions with the negatively charged components of microbial cell membranes, a critical first step in the mechanism of action for many cationic AMPs.
Future systematic analyses would involve creating a library of this compound analogues with substitutions at various positions. Key positions for substitution would include:
Hydrophobic residues (e.g., G, L, W, I, V, A): To modulate the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes.
Cationic residues (e.g., K): To investigate the role of electrostatic attraction in targeting microbial cells.
The antimicrobial activity of these synthesized analogues would then be systematically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of the peptide that prevents visible microbial growth, is a standard measure used to quantify and compare the potency of different analogues.
Influence of Peptide Length, Charge, and Hydrophobicity on this compound Function
Peptide Length: The length of an antimicrobial peptide is crucial for spanning the microbial membrane and forming pores or channels. Truncation studies, where analogues of varying lengths are synthesized, are a common approach to identify the minimal sequence required for activity. While specific truncation studies for this compound are not extensively documented, research on the broader dermaseptin (B158304) family suggests that a certain minimum length is necessary to maintain the amphipathic helical structure essential for membrane interaction.
Charge: this compound is a cationic peptide, a characteristic feature of many AMPs that selectively target the anionic surfaces of bacterial membranes over the generally zwitterionic membranes of mammalian cells. Increasing the net positive charge, as seen in the QUB-2909 analogue, can enhance antimicrobial potency up to a certain point by strengthening the initial binding to the microbial surface.
Hydrophobicity: The hydrophobic residues of this compound are critical for its ability to insert into and disrupt the hydrophobic core of the lipid bilayer. The arrangement of these residues to form a hydrophobic face on an alpha-helical structure is key to its lytic activity. However, excessive hydrophobicity can lead to non-specific interactions with host cell membranes, resulting in toxicity. Therefore, optimizing the balance between charge and hydrophobicity is a central goal of peptide engineering.
The following table illustrates the physicochemical properties of the native this compound and its analogue QUB-2909.
| Peptide | Sequence | Length | Net Charge (at pH 7) |
| This compound | GLWQKIKGIGKFLGQAALGAVKTLVKGAE | 29 | +4 |
| QUB-2909 | GLWQKIKGIGKFLGKAALGAVKTLVKGAE | 29 | +5 |
Note: The net charge is an estimation and can vary with the specific pKa values of the amino acid side chains.
Rational Design Principles for Enhancing Specificity or Potency of this compound Derivatives
Based on the foundational principles of SAR, several rational design strategies can be proposed to enhance the specificity and potency of this compound derivatives.
Helical Wheel Projections: Analyzing the alpha-helical conformation of this compound using helical wheel projections can guide the strategic substitution of amino acids to improve the segregation of hydrophobic and hydrophilic residues, thereby enhancing its amphipathicity and membrane-disrupting capabilities.
Hydrophobicity Tuning: The hydrophobicity can be fine-tuned by replacing certain non-polar amino acids with others of varying hydrophobicity (e.g., substituting Alanine with the more hydrophobic Leucine or the less hydrophobic Glycine) to optimize the therapeutic index (the ratio of toxicity to antimicrobial activity).
Charge Optimization: Systematically increasing the net positive charge by substituting neutral or acidic residues with basic residues like Lysine or Arginine can be explored to enhance bacterial membrane targeting. However, this must be balanced to avoid excessive toxicity.
Through the iterative process of designing, synthesizing, and testing novel analogues based on these principles, it is possible to develop this compound derivatives with superior antimicrobial profiles, paving the way for potential therapeutic applications.
Analytical and Bioanalytical Methodologies for Dermadistinctin Q1 Research
Chromatographic Techniques for Separation and Quantification of Dermadistinctin-Q1 in Research Samples
The initial isolation and purification of this compound from the complex mixture of peptides present in frog skin secretions are achieved through chromatographic methods. capes.gov.br High-performance liquid chromatography (HPLC), particularly in a reversed-phase configuration (RP-HPLC), is the cornerstone technique for this purpose. nih.govembrapa.brcpu-bioinfor.orguq.edu.auufmg.br
Reversed-phase chromatography separates molecules based on their hydrophobicity. embrapa.brcpu-bioinfor.org The stationary phase is non-polar (e.g., silica (B1680970) particles chemically bonded with C4, C8, or C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). embrapa.brufmg.br In the context of purifying peptides like this compound from crude skin secretions, a gradient elution is employed. This involves gradually increasing the concentration of the organic solvent in the mobile phase, which decreases the polarity. Peptides with lower hydrophobicity elute first, followed by progressively more hydrophobic peptides. embrapa.brcpu-bioinfor.org
For the separation of peptides from Phyllomedusa distincta, including this compound, a typical approach involves using a C4 or C18 reversed-phase column. bio-world.com The elution is monitored by measuring the absorbance of the peptide bonds at a wavelength of 214 nm. bio-world.com Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. bio-world.com
Table 1: Typical Parameters for RP-HPLC Separation of Peptides from Phyllomedusa Secretions
| Parameter | Value/Type | Purpose |
| Column | Reversed-Phase C4 or C18 | Separation based on hydrophobicity. bio-world.com |
| Mobile Phase A | 0.1% TFA in Water | Polar solvent for initial binding. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Non-polar solvent for elution. bio-world.com |
| Elution Mode | Gradient | Differential elution of peptides with varying hydrophobicity. embrapa.br |
| Detection | UV Absorbance at 214 nm | Quantification of peptides. bio-world.com |
| Flow Rate | Typically 1.0 mL/min for analytical columns | Controls the speed of separation. bio-world.com |
Spectrometric Techniques for Characterization and Quantitation of this compound (e.g., Mass Spectrometry)
Once purified, mass spectrometry (MS) is the primary technique used to determine the precise molecular mass of this compound and to elucidate its primary structure (amino acid sequence). capes.gov.brnih.gov Electrospray ionization (ESI) is a common ionization method for analyzing peptides, as it is a "soft" technique that minimizes fragmentation of the molecule, allowing for the determination of the molecular weight of the intact peptide. capes.gov.br The determined molecular mass for this compound is 2781.4 Da. capes.gov.br
Tandem mass spectrometry (MS/MS) is employed for sequencing the peptide. capes.gov.brscience.gov In a typical tandem MS experiment using a triple quadrupole (QqQ) instrument, the first quadrupole (Q1) is set to select the protonated molecular ion of this compound. capes.gov.br This selected ion is then passed into the second quadrupole (Q2), which acts as a collision cell. Here, the ion collides with an inert gas (like argon), causing it to fragment in a process known as collision-induced dissociation (CID). capes.gov.brcore.ac.uk The resulting fragment ions are then analyzed by the third quadrupole (Q3). capes.gov.br The fragmentation typically occurs at the peptide bonds, generating a series of ions (b- and y-ions) that differ by the mass of a single amino acid. By analyzing the mass differences in the resulting spectrum, the amino acid sequence can be deduced. core.ac.uk For quantitative studies, a technique called Multiple Reaction Monitoring (MRM) can be used, which offers high specificity and sensitivity by monitoring specific fragmentation transitions. capes.gov.brresearchgate.net
Table 2: Mass Spectrometric Parameters for this compound Analysis
| Parameter | Technique/Value | Purpose |
| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the peptide for MS analysis. capes.gov.br |
| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF) | Separates ions based on their mass-to-charge ratio. capes.gov.brgoogle.com |
| Sequencing Method | Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID) | Fragments the peptide to determine its amino acid sequence. capes.gov.brcore.ac.uk |
| Quantitative Mode | Multiple Reaction Monitoring (MRM) | Provides highly sensitive and specific quantification. capes.gov.brresearchgate.net |
| Determined Molecular Mass | 2781.4 Da | A key physical characteristic of the compound. capes.gov.br |
Development of Assays for Monitoring this compound Activity in Biophysical and Cellular Systems
To evaluate the biological function of this compound, various assays are employed to monitor its antimicrobial activity. The primary method for quantifying its potency is the determination of the Minimum Inhibitory Concentration (MIC). capes.gov.brnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.
This is typically determined using a broth microdilution method. In this assay, a standardized suspension of a target bacterium is added to the wells of a microtiter plate containing serial dilutions of this compound. After incubation, the wells are visually inspected for turbidity, or the optical density is measured with a plate reader, to identify the lowest concentration at which bacterial growth is inhibited. This compound has been shown to be active against both Gram-positive and Gram-negative bacteria. capes.gov.brnih.gov
More advanced assays can also be developed to study the mechanism of action. For example, colorimetric assays can be designed where the peptide is conjugated to a reporter enzyme like horseradish peroxidase (HRP). The binding of the peptide-HRP conjugate to the surface of bacteria can then be quantified by the addition of a substrate that produces a colored product, allowing for the sensitive detection of peptide-bacteria interactions.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | Type | MIC (µM) |
| Staphylococcus aureus | Gram-positive | 2.5 |
| Enterococcus faecalis | Gram-positive | 20 |
| Escherichia coli | Gram-negative | 5 |
| Pseudomonas aeruginosa | Gram-negative | 40 |
| Source: Data derived from research on antimicrobial peptides from Phyllomedusa distincta. capes.gov.brnih.gov |
Evolutionary and Ecological Aspects of Dermadistinctin Q1
Phylogeny and Diversity of Dermadistinctin-Q1 within the Dermaseptin (B158304) Family
This compound is a member of the expansive Dermaseptin superfamily of peptides, which are characteristic of frogs from the Phyllomedusa genus. nih.gov The evolutionary hallmark of this superfamily is the remarkable conservation of the N-terminal preprosequence of their biosynthetic precursors, which contrasts sharply with the hypervariable C-terminal region that encodes the mature, biologically active peptide. sci-hub.se This genetic architecture, featuring a conserved "secretory cassette" on one exon and the variable peptide sequence on another, allows for the rapid evolution and diversification of the end products. researchgate.net
The primary mechanism driving the immense diversity within the Dermaseptin superfamily is a process of repeated gene duplication followed by focal hypermutation of the sequences encoding the mature peptides. sci-hub.se This evolutionary strategy has resulted in a vast "combinatorial library" of antimicrobial peptides, not only between different frog species but also within a single species. sci-hub.se
In the case of Phyllomedusa distincta, a number of distinct peptides have been isolated from its skin secretions, showcasing this intraspecific diversity. These peptides, including this compound, vary in length and amino acid composition. This compound itself is a 28-amino acid peptide. nih.gov This variation among the peptides secreted by a single frog species is believed to be an adaptive response to a wide and ever-changing spectrum of microbial threats. sci-hub.se
| Peptide Name | Source Organism | Length (Amino Acids) |
| This compound | Phyllomedusa distincta | 28 |
| Dermadistinctin-L | Phyllomedusa distincta | 28 |
| Dermadistinctin-Q2 | Phyllomedusa distincta | 25 |
| Dermadistinctin-M | Phyllomedusa distincta | 31 |
| Dermadistinctin-K | Phyllomedusa distincta | 33 |
Biosynthetic Pathways and Genetic Regulation of this compound Production in Frogs
The production of this compound follows the general biosynthetic pathway established for the Dermaseptin family. These peptides are synthesized as larger precursor proteins called prepro-dermaseptins. zyrosite.com The genetic blueprint for these precursors reveals a highly conserved structure. The gene typically consists of at least two exons. researchgate.net
The first exon codes for a highly conserved 22-residue signal peptide and the initial few amino acids of an acidic propiece. researchgate.netzyrosite.com The signal peptide's role is to guide the nascent polypeptide chain into the endoplasmic reticulum for secretion. nih.gov The second exon encodes the remainder of the acidic propiece, a Lys-Arg processing signal, and the sequence for the mature antimicrobial peptide, such as this compound. researchgate.netzyrosite.com
The biosynthesis process can be summarized in the following steps:
Transcription and Translation: The Dermaseptin gene is transcribed into mRNA, which is then translated into the prepro-dermaseptin protein.
Secretion Pathway Entry: The N-terminal signal peptide directs the precursor protein into the secretory pathway, after which it is cleaved off.
Propeptide Processing: The resulting pro-dermaseptin is further processed. The acidic propiece is removed by cleavage at a specific Lys-Arg site, a common signal for prohormone convertases. zyrosite.com
Maturation and Storage: This final cleavage releases the mature, active this compound peptide, which is then stored in granular glands within the frog's skin, ready for secretion in response to stress or injury. nih.gov
The regulation of this process allows the frog to produce and store a cocktail of different antimicrobial peptides. While the specific regulatory mechanisms for this compound have not been detailed, the expression of antimicrobial peptides in amphibians is generally considered a key component of their innate immune defense, maintained to provide a rapid response against cutaneous microbial colonization.
Ecological Role of this compound in Amphibian Host Defense
The primary ecological function of this compound is to serve as a chemical defense mechanism against pathogenic microorganisms. frontiersin.orgscielo.sa.cr Amphibian skin is a moist, permeable surface that is constantly exposed to a diverse array of bacteria and fungi in the environment, making it highly susceptible to infection. scielo.sa.cr The secretion of potent antimicrobial peptides like this compound is a crucial first line of defense, preventing the colonization of the skin by harmful microbes. frontiersin.org
This compound exhibits potent, broad-spectrum antimicrobial activity. nih.gov Laboratory studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The peptide's efficacy is measured by its Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
The antimicrobial action of Dermaseptins is typically achieved by disrupting the integrity of microbial cell membranes. As cationic peptides, they are electrostatically attracted to the negatively charged components of bacterial membranes. Upon binding, they are thought to insert into the lipid bilayer, forming pores or channels that lead to membrane depolarization, leakage of essential intracellular contents, and ultimately, cell death. sci-hub.se This rapid, membrane-targeting mechanism is a vital adaptation for immediate defense against infection. frontiersin.org
The table below summarizes the known antimicrobial activity of this compound against various bacterial strains.
| Target Microorganism | Type | Minimal Inhibitory Concentration (MIC) (µM) |
| Enterococcus faecalis | Gram-positive | 20 |
| Staphylococcus aureus | Gram-positive | 10 |
| Escherichia coli | Gram-negative | 10 |
| Pseudomonas aeruginosa | Gram-negative | 40 |
| Data sourced from Leite et al. (2005) nih.gov |
Advanced Research Directions and Biotechnological Potential of Dermadistinctin Q1
Integration of Omics Approaches in Dermadistinctin-Q1 Research
The comprehensive analysis of biological systems through omics technologies offers a powerful lens to understand the multifaceted interactions of this compound. mdpi.comnih.gov The integration of genomics, transcriptomics, and proteomics can provide a holistic view of the cellular and molecular responses to this peptide. mdpi.comisaaa.org
Proteomics: The study of the proteome, the entire set of proteins expressed by an organism, can elucidate the direct molecular targets of this compound. isaaa.org By employing techniques like mass spectrometry, researchers can identify proteins that interact with the peptide, revealing its mechanism of action beyond simple membrane disruption. mdpi.com This approach can also uncover changes in protein expression and post-translational modifications within a target cell upon exposure to this compound, offering insights into the cellular pathways it modulates. mdpi.comisaaa.org
Transcriptomics: Analyzing the transcriptome, the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed in response to this compound. nih.govisaaa.org RNA sequencing can quantify gene expression levels, identifying which genes are up- or down-regulated. mdpi.com This information is crucial for understanding the genetic and regulatory networks that are influenced by the peptide's activity.
The combined power of these omics approaches, often referred to as multi-omics, allows for a more integrated and systems-level understanding. frontlinegenomics.com For instance, correlating transcriptomic data with proteomic data can reveal how changes in gene expression translate into functional protein changes, providing a more complete picture of the peptide's biological impact. medrxiv.org
Table 1: Potential Omics-Based Research Strategies for this compound
| Omics Approach | Methodology | Research Question | Potential Outcome |
|---|---|---|---|
| Proteomics | Mass Spectrometry, Protein Expression Profiling | What are the direct protein binding partners of this compound? How does it alter the cellular proteome? | Identification of novel molecular targets and signaling pathways affected by the peptide. |
| Transcriptomics | RNA Sequencing | Which genes are differentially expressed in response to this compound? | Understanding the genetic regulatory networks modulated by the peptide. |
| Multi-Omics | Integrated analysis of proteomic and transcriptomic data | How do changes in gene expression correlate with protein abundance and function? | A comprehensive view of the cellular response to this compound, from gene to protein. medrxiv.org |
Application of Artificial Intelligence and Machine Learning in Predicting this compound Activity and Design
Machine learning algorithms can be trained on existing data of antimicrobial peptides, including their sequences and known activities, to predict the potential efficacy of new or modified peptides. google.com For this compound, this could involve:
Predictive Modeling: Developing models that can predict the antimicrobial spectrum and potency of this compound variants against different pathogens. This can help in designing new analogues with enhanced or targeted activity.
Structure-Activity Relationship (SAR) Studies: AI can analyze the relationship between the peptide's structure and its biological function. By identifying key amino acid residues or structural motifs that are crucial for its activity, researchers can rationally design more effective versions of the peptide.
De Novo Design: Advanced AI models can be used to generate entirely new peptide sequences that are predicted to have high antimicrobial activity, potentially surpassing that of naturally occurring peptides like this compound.
The use of AI and ML can significantly accelerate the research and development process, reducing the time and cost associated with traditional experimental approaches. google.com
Formulation Strategies for Research Delivery of this compound in Model Systems
The effective delivery of this compound to its target site is crucial for its application in research models. Formulation strategies, particularly those involving nanobiostructures, are being explored to enhance its stability, solubility, and delivery.
Nanobiostructures: These are nanoscale materials that can encapsulate or be conjugated with peptides like this compound. Examples include liposomes and nanoparticles. These structures can protect the peptide from degradation, control its release, and potentially target it to specific cells or tissues. Research in this area includes the synthesis of nanobiostructures containing antimicrobial peptides for various biotechnological applications. avantiresearch.com For instance, studies have investigated the interaction of similar peptides with model membranes like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) to understand the mechanisms of action at a molecular level. avantiresearch.comufmg.br
Table 2: Formulation Strategies for this compound
| Delivery System | Description | Potential Advantages for Research |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic molecules. | Biocompatible, can protect the peptide from enzymatic degradation, and allows for controlled release. |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers that can carry the peptide. | Can be engineered for targeted delivery and sustained release of the peptide. |
Exploration of this compound for Novel Research Tools and Probes
Beyond its direct therapeutic potential, this compound can be developed into valuable research tools and molecular probes. thermofisher.com Its ability to interact with and disrupt microbial membranes can be harnessed for various applications in cell biology and microbiology research. uq.edu.au
Fluorescently Labeled Probes: By attaching a fluorescent dye to this compound, researchers can create a molecular probe to visualize and study its interaction with bacterial membranes in real-time. thermofisher.comthermofisher.com This can provide detailed insights into its mechanism of action, such as pore formation or membrane permeabilization.
Affinity Probes: Immobilized this compound can be used as an affinity probe to isolate and identify its binding partners from complex biological samples. This would be a powerful tool for proteomics-based target identification.
The development of this compound-based research tools would not only advance our understanding of this specific peptide but also contribute to the broader field of antimicrobial peptide research.
Conclusion and Future Research Implications for Dermadistinctin Q1
Synthesis of Current Academic Understanding of Dermadistinctin-Q1 and its Mechanisms
This compound is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the Brazilian frog, Phyllomedusa distincta. nih.gov It belongs to the dermaseptin (B158304) superfamily, a large and diverse group of peptides found in the skin of Hylidae frogs. embrapa.br Structurally, this compound is a linear peptide composed of 28 amino acid residues. nih.gov Along with other peptides isolated from the same frog species, such as Dermadistinctin-K, L, M, and Q2, it has demonstrated potent antimicrobial activity. nih.gov
The primary mechanism of action for many antimicrobial peptides, including likely that of this compound, involves interaction with and disruption of microbial cell membranes. uq.edu.au These peptides are typically cationic and amphipathic, allowing them to selectively bind to the negatively charged components of bacterial membranes. nih.govmdpi.com While the precise mechanics of this compound are not fully elucidated, it is understood to be active against a range of both Gram-positive and Gram-negative bacteria. nih.gov Specifically, its activity has been observed against Enterococcus faecalis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) ranging from 0.6 to 40 microM. nih.gov The chemical synthesis of this compound has been achieved, confirming its biological activity. nih.gov
The broader family of dermaseptins, to which this compound belongs, are known to adopt an α-helical structure upon interacting with membranes. nih.govmdpi.com This structural change is crucial for their function, as it facilitates the destabilization and permeabilization of the lipid bilayer. uq.edu.aunih.gov The study of related peptides like Dermadistinctin K suggests that these peptides can form pores or disrupt the membrane through various models, such as the "barrel-stave" or "carpet" models. uq.edu.auufmg.br
Identification of Critical Gaps and Challenges in this compound Research
Despite the initial characterization of this compound, significant gaps in our knowledge remain. A primary challenge is the lack of detailed, high-resolution structural information for this compound when it is interacting with a model membrane. While the amino acid sequence is known, its three-dimensional conformation, which is critical to its function, has not been fully determined.
Furthermore, the precise molecular mechanism by which it disrupts different types of bacterial membranes is still largely undefined. Research on similar peptides, such as Dermadistinctin K, has utilized techniques like multidimensional solution and solid-state NMR spectroscopy to probe membrane interactions, but such specific studies on this compound are not yet available. nih.govscience.gov This leaves a gap in understanding the specific peptide-lipid interactions, the potential formation of pores, and the role of individual amino acid residues in its activity.
Another significant challenge is the limited understanding of its full biological activity spectrum beyond a few bacterial strains. nih.gov Its potential efficacy against other pathogens, including fungi, viruses, and parasites, remains to be thoroughly investigated. The study of other dermadistinctins has revealed activities against parasites like Trypanosoma cruzi, suggesting a broader potential for this compound as well. cpu-bioinfor.org
Finally, the development of antimicrobial peptides as therapeutic agents faces general hurdles such as potential toxicity, stability in biological environments, and the cost of synthesis. mdpi.com Overcoming these requires further research into peptide modifications and delivery systems. yachaytech.edu.ec
Proposed Avenues for Future Mechanistic and Biological Investigations of this compound
To address the existing knowledge gaps, several avenues for future research are proposed:
High-Resolution Structural Studies: Employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the three-dimensional structure of this compound in both solution and membrane-mimicking environments. This will provide crucial insights into its amphipathic nature and how it orients itself upon membrane binding.
Detailed Mechanistic Studies: Utilizing biophysical techniques such as circular dichroism to monitor conformational changes upon membrane interaction, and fluorescence spectroscopy to study membrane permeabilization kinetics. Molecular dynamics simulations could further elucidate the peptide-lipid interactions at an atomic level. ufmg.br
Expanded Biological Activity Profiling: Screening this compound against a wider panel of clinically relevant pathogens, including multidrug-resistant bacteria, fungi, and enveloped viruses. frontiersin.org Investigating its potential anti-parasitic and anti-cancer activities would also be valuable.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound with systematic amino acid substitutions to identify key residues responsible for its antimicrobial potency and target selectivity. This can help in designing more potent and less toxic derivatives. uq.edu.au
Investigation of Immunomodulatory Properties: Many antimicrobial peptides also possess the ability to modulate the host immune response. frontiersin.orgnih.gov Future studies should explore whether this compound can influence cytokine production, cell migration, and other immune functions, which could be beneficial for treating infections.
Broader Scientific Impact of this compound Research on Antimicrobial Peptide Development and Chemical Biology
Research into this compound and its analogs contributes significantly to the broader fields of antimicrobial peptide development and chemical biology. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new therapeutic agents with novel mechanisms of action. nih.gov Antimicrobial peptides like this compound represent a promising class of molecules due to their broad-spectrum activity and lower likelihood of inducing resistance. frontiersin.org
The study of how subtle changes in the amino acid sequence of peptides like this compound affect their structure and function provides fundamental insights into the principles of molecular recognition and self-assembly at biological interfaces. embrapa.br This knowledge is invaluable for the rational design of new synthetic peptides with enhanced therapeutic properties, such as increased potency, greater stability, and reduced toxicity. frontiersin.org
Furthermore, the exploration of the chemical diversity of peptides from natural sources like frog skin continues to be a fruitful endeavor for discovering novel bioactive compounds. embrapa.brnih.gov The methodologies developed to isolate, characterize, and synthesize these peptides advance the capabilities of chemical biology and drug discovery. yachaytech.edu.ec Ultimately, a deeper understanding of this compound will not only pave the way for its potential clinical application but also enrich our fundamental understanding of peptide-membrane interactions and the design of new biomaterials and therapeutics.
Q & A
Q. How can researchers leverage open science practices to enhance this compound data credibility?
- Methodological Answer :
- Pre-registration : Upload study protocols to platforms like OSF or ClinicalTrials.gov .
- Data sharing : Deposit raw spectra, assay readouts, and analysis scripts in FAIR-aligned repositories (e.g., Zenodo) .
- Collaborative annotation : Use platforms like Hypothes.is for peer feedback on preprint manuscripts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
